5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines and their derivatives are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization processes, or domino reactions . The synthesis of this specific compound might involve similar methods, but the exact synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Facile Synthesis of Heterocyclic Compounds
A study presented a one-pot synthesis method for creating various heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, through reactions involving thioxo-tetrahydrothieno[2,3-d]pyrimidin, chloroacetic acid, and aldehydes. This synthesis pathway underscores the versatility and chemical reactivity of pyrido[2,3-d]pyrimidine-related structures in generating new ring systems with potential pharmacological activities (A. Abdel-fattah et al., 1998).
Green Chemistry Approach
Another study highlighted the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a green chemistry approach. The process utilized thiourea dioxide in water as a recyclable catalyst, emphasizing the method's environmental benefits, including milder reaction conditions and the use of an inexpensive, recyclable catalyst (Sanny Verma & S. Jain, 2012).
Novel Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-1/2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).
Structural and Electronic Analysis
The structural and electronic properties of thiopyrimidine derivatives were explored, revealing their significant presence in nature and potential applications in medicine and nonlinear optics. The study provided a comprehensive analysis using density functional theory (DFT) and experimental methods, emphasizing the compounds' nonlinear optical properties and potential for optoelectronic applications (A. Hussain et al., 2020).
Future Directions
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-10(2)12-8-22-17-15(18(25)24(4)19(26)23(17)3)16(12)27-9-11-5-6-13(20)14(21)7-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWKHKFCFBSHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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